1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16944850
InChI: InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15+/m1/s1
SMILES:
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-

CAS No.:

Cat. No.: VC16944850

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- -

Specification

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name (5S)-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15+/m1/s1
Standard InChI Key UNNZMQCLCNEIDY-HIFRSBDPSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)N2CC[C@]3(C2)CCCN3
Canonical SMILES CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3

Introduction

Chemical Structure and Stereochemical Configuration

The molecular architecture of 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- is defined by a spirocyclic core where two nitrogen atoms bridge a nonane backbone. The compound’s IUPAC name explicitly denotes its stereochemistry: the (5S) configuration at the spiro junction and the (1R) configuration of the phenylethyl substituent. This stereochemical specificity is critical for its three-dimensional orientation, influencing both reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula: C15H22N2\text{C}_{15}\text{H}_{22}\text{N}_{2}

  • Molecular Weight: 230.35 g/mol.

The phenyl group attached to the ethyl substituent introduces aromaticity, enhancing the compound’s stability and potential for π-π interactions in biological systems.

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the spirocyclic framework and substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Validation of the molecular formula.

  • X-ray Crystallography: Definitive confirmation of the (5S) and (1R) configurations, though no crystallographic data is currently available for this compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly hydrophobic due to the phenyl group, with limited aqueous solubility. Likely soluble in organic solvents like dichloromethane or dimethylformamide.

  • Stability: The spirocyclic structure may confer resistance to ring-opening under physiological conditions, though susceptibility to oxidation at the secondary amine positions warrants further study.

Spectral Data

  • Infrared (IR) Spectroscopy: Expected absorption bands for N-H stretching (~3300 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}).

Biological Activity and Theoretical Applications

While explicit pharmacological data for this compound remains scarce, its structural analogs have demonstrated diverse bioactivities:

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesPotential Applications
1,7-Diazaspiro[4.4]nonan-6-one C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}Ketone group at position 6Enzyme inhibitor studies
1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonaneC8H16N2O2S\text{C}_{8}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}Sulfonyl substituentCatalysis or material science

The absence of a ketone group in 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)- distinguishes it from , potentially altering its metabolic stability and target selectivity.

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Achieving high enantiomeric excess in the (1R)-phenylethyl group requires advanced chiral synthesis techniques.

  • Scalability: Multi-step syntheses may hinder large-scale production for clinical trials.

Research Priorities

  • Target Identification: High-throughput screening to map biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or spirocyclic moieties to optimize potency and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator